molecular formula C9H6Cl2N2O B13539963 5-(2,4-Dichlorophenyl)oxazol-2-amine

5-(2,4-Dichlorophenyl)oxazol-2-amine

Cat. No.: B13539963
M. Wt: 229.06 g/mol
InChI Key: BLGIXFPPILWHPW-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)oxazol-2-amine: is a chemical compound with the following IUPAC name:

IUPAC Name:[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol\text{IUPAC Name:} \quad \text{[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol} IUPAC Name:[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol

It consists of a 2-oxazolyl ring with a 2,4-dichlorophenyl substituent. The molecular formula is C10H7Cl2NO2 , and its molecular weight is approximately 244.08 g/mol.

Preparation Methods

Synthetic Routes:: The synthesis of 5-(2,4-Dichlorophenyl)oxazol-2-amine involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenyl isocyanate with glycolic acid. The resulting intermediate undergoes cyclization to form the oxazole ring

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The compound can undergo oxidation reactions.
  • Substitution : It may participate in nucleophilic substitution reactions.
  • Reduction : Reduction of the oxazole ring is possible.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
  • Substitution : Nucleophiles such as amines or alkoxides.
  • Reduction : Reducing agents like sodium borohydride (NaBH4).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction could yield the corresponding amine.

Scientific Research Applications

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for potential bioactivity.
  • Medicine : May have applications in drug discovery.
  • Industry : Used in the development of novel materials.

Mechanism of Action

The exact mechanism of action for 5-(2,4-Dichlorophenyl)oxazol-2-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 5-(2,4-Dichlorophenyl)oxazol-2-amine is unique due to its specific substituents, similar compounds include:

These related compounds share structural features but differ in substituents and properties.

Biological Activity

5-(2,4-Dichlorophenyl)oxazol-2-amine, a compound belonging to the oxazole class, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by a dichlorophenyl group attached to an oxazole ring. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. For instance, one synthetic route includes the reaction of 2-amino-5-(2,4-dichlorophenyl)oxazoline with various reagents to yield the desired amine derivative .

Neuroprotective Effects

Research indicates that derivatives of oxazole compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. In a study evaluating various benzoxazole derivatives, compounds similar to this compound demonstrated IC50 values ranging from 5.80 µM to 40.80 µM for AChE and from 7.20 µM to 42.60 µM for BuChE . Notably, certain analogues showed efficacy comparable to Donepezil, a standard treatment for Alzheimer's disease.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Donepezil33.65 ± 3.5035.80 ± 4.60
This compoundTBDTBD

Antimicrobial Activity

In addition to neuroprotective properties, this compound has been investigated for its antimicrobial effects. Studies have shown that oxazole derivatives can exhibit significant antibacterial activity against various strains of bacteria. For instance, a series of benzoxazole derivatives were tested for their antimicrobial efficacy using disk diffusion methods, revealing zones of inhibition that suggest promising antibacterial properties .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Acetylcholinesterase Inhibition : By inhibiting AChE and BuChE, the compound helps maintain higher levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function and memory retention in Alzheimer's patients.
  • Antimicrobial Mechanism : The exact mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

  • Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, compounds similar to this compound have shown improvements in cognitive function and memory retention when administered over a specified period.
  • In Vitro Studies : Laboratory studies involving human cell lines have demonstrated significant cytotoxic effects against cancer cells when treated with oxazole derivatives at varying concentrations.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

BLGIXFPPILWHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)N

Origin of Product

United States

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